molecular formula C17H24O4 B131992 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid CAS No. 143134-89-8

4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid

Cat. No.: B131992
CAS No.: 143134-89-8
M. Wt: 292.4 g/mol
InChI Key: GRIATMKAFYNTBG-UHFFFAOYSA-N
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Description

Contextualizing 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic Acid within Keto Acid Chemistry

Keto acids, organic compounds containing both a carboxylic acid and a ketone functional group, are of significant interest in organic synthesis and biochemistry. The reactivity of both functional groups allows for a wide range of chemical transformations. This compound belongs to the subclass of γ-keto acids, where the ketone is located on the gamma carbon relative to the carboxylic acid. This arrangement allows for the potential formation of cyclic structures and participation in various condensation reactions.

The synthesis of analogous 4-aryl-4-oxobutanoic acids is often achieved through the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640). wikipedia.org In the case of the title compound, this would involve the reaction of heptyloxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This electrophilic aromatic substitution reaction is a fundamental method for the formation of aryl ketones.

Significance of Phenyl Ketone Acids and Alkyl Chain Substitutions in Organic Research

Phenyl ketone acids serve as versatile intermediates in the synthesis of more complex molecules. The aromatic ring and the ketone functionality can be modified through various reactions, making them valuable building blocks for pharmaceuticals and other fine chemicals. For instance, substituted phenyl ketones are known precursors to triazole compounds that exhibit fungicidal activity.

The presence of a long alkyl chain, such as the heptyloxy group in this compound, can significantly influence the molecule's physical properties. Such substitutions are known to impact solubility, melting point, and can induce liquid crystalline behavior. mdpi.comnih.gov The study of how the length and nature of these alkyl chains affect the self-assembly and mesomorphic properties of molecules is a key area of research in materials science. Phenyl alkyl ketones, as a class, have been investigated for a range of potential biological activities, including anti-inflammatory and neuroprotective effects. caringsunshine.comnih.gov

Overview of Academic Research Trajectories for this compound and Analogous Structures

Academic research on 4-aryl-4-oxobutanoic acids and related structures is multifaceted. One significant avenue of investigation is their use as building blocks for the synthesis of heterocyclic compounds. Studies have shown that 4-aryl-4-oxobutanoic acids can react with binucleophiles to form bicyclic pyrroloimidazolones and pyrrolopyrimidinones, which are of interest for their potential biological activities. researchgate.netarabjchem.org

Furthermore, the exploration of the liquid crystalline properties of molecules containing long alkoxy chains attached to an aromatic core is an active field of research. While specific studies on the liquid crystal behavior of this compound are not widely documented, research on analogous p-alkoxybenzoic acids and other similar structures demonstrates a clear link between the alkyl chain length and the formation of various liquid crystal phases (mesophases). mdpi.comnih.gov These materials are of interest for applications in displays and other optoelectronic devices. The heptyloxy group, with its seven carbon atoms, provides a degree of flexibility and van der Waals interactions that can promote the molecular alignment necessary for liquid crystal formation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-heptoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-2-3-4-5-6-13-21-15-9-7-14(8-10-15)16(18)11-12-17(19)20/h7-10H,2-6,11-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIATMKAFYNTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384281
Record name 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143134-89-8
Record name 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 4 4 Heptyloxy Phenyl 4 Oxobutanoic Acid

Established Synthetic Routes for Related 4-Aryl-4-oxobutanoic Acids

The fundamental approach to synthesizing 4-aryl-4-oxobutanoic acids, including the heptyloxy-substituted target compound, relies on the formation of a carbon-carbon bond between an aromatic ring and a four-carbon chain. The Friedel-Crafts acylation is a cornerstone of this process.

The Friedel-Crafts acylation is a primary method for producing 4-aryl-4-oxobutanoic acids. wikipedia.orgnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.com For the synthesis of the 4-aryl-4-oxobutanoic acid scaffold, succinic anhydride is the ideal acylating agent. wikipedia.org

The reaction mechanism proceeds through several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with succinic anhydride to form a highly electrophilic acylium ion intermediate. sigmaaldrich.comstackexchange.comyoutube.com

Electrophilic Attack: The electron-rich aromatic ring of the alkoxybenzene derivative (in this case, heptyloxybenzene) acts as a nucleophile, attacking the acylium ion. vedantu.commasterorganicchemistry.com This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, temporarily disrupting the aromaticity of the ring. masterorganicchemistry.comminia.edu.eg

Rearomatization: A base (often the [AlCl₃(OH)]⁻ complex) abstracts a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final keto-acid product after an aqueous workup to liberate the ketone from its complex with the catalyst. stackexchange.comvedantu.com

A common parallel reaction taught in undergraduate chemistry is the acylation of toluene (B28343) with succinic anhydride to produce 4-(4-methylphenyl)-4-oxobutanoic acid, illustrating the general applicability of this method. wikipedia.org The use of a Lewis acid catalyst is crucial, as the acylium ion is not electrophilic enough to react with the stable aromatic ring on its own. minia.edu.eg While aluminum trichloride (B1173362) is traditional, other catalysts and conditions, including mechanochemical methods, have been explored to create more environmentally friendly processes. beilstein-journals.org

Key Aspects of Friedel-Crafts Acylation with Succinic Anhydride
ComponentRole in the ReactionExample
Aromatic SubstrateNucleophile; provides the aryl groupHeptyloxybenzene
Acylating AgentElectrophile source; provides the oxobutanoic acid backboneSuccinic Anhydride
CatalystLewis acid; generates the acylium ionAluminum Chloride (AlCl₃)
IntermediateResonance-stabilized carbocationSigma Complex / Arenium Ion
Product TypeAromatic ketone with a carboxylic acid function4-Aryl-4-oxobutanoic acid

The synthesis of 4-[4-(heptyloxy)phenyl]-4-oxobutanoic acid begins with the preparation of its precursor, heptyloxybenzene. This is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.

The common starting materials for this synthesis are:

Phenol (B47542) or a substituted phenol: For the target compound, 4-substituted phenols like 4-aminophenol (B1666318) or 4-nitrophenol (B140041) can be used, with the functional group being modified later. Alternatively, phenol itself can be used, though this leads to a mixture of ortho and para products in the subsequent Friedel-Crafts acylation. A more direct precursor is 4-hydroxyacetophenone, which can be etherified and then further modified.

An alkylating agent: For heptyloxybenzene, a 7-carbon alkyl chain is required. 1-Bromoheptane or 1-iodoheptane (B1294452) are suitable alkylating agents.

A base: A base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

For instance, a synthetic route could involve the reaction of N-(4-hydroxyphenyl)acetamide with an appropriate alkyl halide in the presence of a base, followed by hydrolysis to yield 4-(heptyloxy)aniline, which can then be further functionalized before the Friedel-Crafts step. researchgate.net

Advanced Organic Transformations and Derivatization

Beyond its initial synthesis, the structure of this compound allows for a range of advanced organic transformations, targeting either the carboxylic acid, the ketone, or the aromatic ring.

The 4-oxoacid moiety is susceptible to various oxidative reactions. Studies on the kinetics and mechanisms of oxidation for substituted 4-oxo-4-phenylbutanoic acids by various oxidizing agents, such as N-bromosaccharin (NBSac), provide insight into the reactivity of these compounds. bohrium.comresearchgate.net These studies typically show that the reaction is first-order with respect to the oxo acid, the oxidant, and H⁺ ions. researchgate.netorientjchem.org

The rate of oxidation is significantly influenced by the electronic nature of the substituent on the aromatic ring. Electron-donating groups enhance the reaction rate, while electron-withdrawing groups decrease it. This is because the mechanism involves the development of a positive charge in the transition state, which is stabilized by electron-donating substituents. bohrium.comresearchgate.net The heptyloxy group, being an electron-donating group, would be expected to increase the rate of oxidation compared to an unsubstituted phenyl ring.

Observed Reactivity Order of Substituted 4-Oxoacids in Oxidation Reactions researchgate.net
Substituent (at para-position)Electronic EffectRelative Rate of Oxidation
-OCH₃ (Methoxy)Strongly Electron-DonatingFastest
-OC₂H₅ (Ethoxy)Strongly Electron-DonatingFast
-CH₃ (Methyl)Electron-DonatingModerate-Fast
-H (Unsubstituted)NeutralModerate
-Cl (Chloro)Electron-WithdrawingSlow
-Br (Bromo)Electron-WithdrawingSlower
-COCH₃ (Acetyl)Strongly Electron-WithdrawingSlowest

The proposed mechanism often involves the attack of an oxidizing species on the enol form of the oxo acid. orientjchem.org The oxidation can lead to cleavage of the molecule, for instance, yielding the corresponding benzoic acid derivative. researchgate.net

The aromatic ring of this compound contains two substituents: the heptyloxy group and the 4-oxobutanoic acid chain. Their electronic effects dictate the position of any subsequent electrophilic aromatic substitution (EAS) reactions. wikipedia.orglibretexts.org

Heptyloxy Group (-OC₇H₁₅): This is an alkoxy group, which is a strong activating group and an ortho, para-director. It activates the ring towards EAS by donating electron density through resonance.

4-Oxobutanoic Acid Group (-CO-CH₂-CH₂-COOH): The carbonyl group attached directly to the ring makes this a deactivating group and a meta-director. It deactivates the ring by withdrawing electron density through resonance and induction.

When both an activating and a deactivating group are present on a benzene (B151609) ring, the activating group's directing effect dominates. wikipedia.org Therefore, for this compound, the heptyloxy group will direct incoming electrophiles to the positions ortho to it (positions 3 and 5 on the ring). The para position is already occupied.

Typical EAS reactions that could be performed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ with FeBr₃ or Cl₂ with AlCl₃ to introduce a halogen atom.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid (-SO₃H) group.

The rate of these reactions would be faster than that of benzene due to the powerful activating effect of the heptyloxy group, despite the deactivating effect of the acyl chain. masterorganicchemistry.com

The ketone functional group in this compound is prochiral. Reduction of this ketone can lead to a chiral alcohol, forming a stereocenter. Stereoselective synthesis aims to produce one enantiomer of this alcohol in excess over the other.

Several strategies exist for the stereoselective synthesis of chiral ketones and their reduction products:

Chiral Catalysts: Asymmetric reduction of the ketone can be achieved using chiral catalysts, such as those based on transition metals (e.g., Ruthenium, Rhodium) complexed with chiral ligands. Asymmetric transfer hydrogenation is a common method.

Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule, directing a subsequent reaction (like reduction) to occur from a specific face, thereby inducing chirality. The auxiliary is then removed.

Enzymatic Reactions: Biocatalysis using enzymes like ketoreductases can offer extremely high levels of enantioselectivity for the reduction of ketones to chiral alcohols under mild conditions.

While specific studies on the stereoselective reduction of this compound are not detailed, the principles from the synthesis of other chiral ketones are directly applicable. nih.govmdpi.comresearchgate.net For example, methods developed for the stereoselective synthesis of α-amino ketones or axially chiral biaryl diketones highlight the advanced chemical technologies available for creating specific stereoisomers. nih.govresearchgate.net

Intramolecular Cyclization Reactions in Related Keto Acids

Intramolecular cyclization of keto acids, particularly 4-aryl-4-oxobutanoic acids, represents a significant synthetic pathway to various cyclic compounds. These reactions are crucial for constructing fused ring systems and heterocyclic scaffolds, which are prevalent in many biologically active molecules and natural products. The specific outcome of the cyclization is largely dictated by the reaction conditions, the nature of the substituents on the aromatic ring, and the reagents employed.

One of the most common intramolecular cyclization reactions for 4-aryl-4-oxobutanoic acids is the acid-catalyzed cyclization onto the aromatic ring, a type of intramolecular Friedel-Crafts acylation. This reaction is a powerful tool for the synthesis of tetralones, which are important intermediates in the synthesis of more complex molecules. researchgate.netccsenet.org Strong acids, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), are frequently used to promote this cyclization. ccsenet.orgsciencemadness.orgmasterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid, followed by the formation of an acylium ion, which then acts as an electrophile. The electron-rich aromatic ring attacks this acylium ion, leading to the formation of a new six-membered ring fused to the aromatic core. sigmaaldrich.commasterorganicchemistry.com Lewis acids such as Bi(NTf2)3 and various metal triflates (M(OTf)3 where M=Bi, Ga, In) have also been shown to effectively catalyze this transformation. researchgate.net

Another important class of intramolecular reactions involves the condensation of 4-aryl-4-oxobutanoic acids with various nucleophiles to form heterocyclic systems. For instance, their reaction with aliphatic N,N-diamines can lead to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.orgarabjchem.org This process is believed to proceed through the formation of intermediate amides, followed by subsequent dehydration and cyclization. arabjchem.org Interestingly, 5-arylfuran-2(3H)-ones, which are the cyclic esters of 4-aryl-4-oxobutanoic acids, can also be used as synthons for these heterocyclic systems. arabjchem.orgarabjchem.org

Furthermore, derivatives of 4-aryl-4-oxobutanoic acids can undergo cyclization to form other heterocyclic structures. For example, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been shown to undergo intramolecular cyclization in the presence of propionic anhydride to yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ruresearchgate.net Similarly, 2-N-aryl-substituted derivatives of 2-amino-4-aryl-4-oxobut-2-enoic acids can cyclize to form 5-aryl-3-arylimino-3H-furan-2-ones when treated with acetic anhydride. researchgate.net

The table below summarizes various intramolecular cyclization reactions of keto acids structurally related to this compound, highlighting the diversity of cyclic products that can be synthesized.

SubstrateReagent/CatalystProduct TypeRef.
4-Arylbutyric AcidsLewis Acids (e.g., Bi(NTf2)3, M(OTf)3)1-Tetralones researchgate.net
4-Aryl-4-oxobutanoic AcidsAliphatic N,N-DiaminesBicyclic Pyrroloimidazolones/Pyrrolopyrimidinones arabjchem.orgarabjchem.org
5-Arylfuran-2(3H)-onesAliphatic BinucleophilesBicyclic Azoles arabjchem.org
Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic AcidsPropionic AnhydrideN'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides chimicatechnoacta.ruresearchgate.net
4-Aryl-2-arylamino-4-oxobut-2-enoic AcidsAcetic Anhydride5-Aryl-3-arylimino-3H-furan-2-ones researchgate.net
Arylalkyl Acid Chlorides1,1,1,3,3,3-hexafluoro-2-propanolTetralones organic-chemistry.org
4-Arylbutyric AcidsPolyphosphoric Acid (PPA)1-Tetralones ccsenet.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation in Academic Research

Vibrational Spectroscopy Applications for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid. The infrared spectrum is characterized by a series of absorption bands, each corresponding to a specific molecular vibration.

The most prominent features in the FT-IR spectrum are the carbonyl stretching vibrations. Due to the presence of both a ketone and a carboxylic acid, two distinct C=O stretching bands are expected. The carboxylic acid C=O stretch typically appears as a broad band in the region of 1700-1725 cm⁻¹, while the aryl ketone C=O stretch is observed at a lower wavenumber, generally between 1680 and 1700 cm⁻¹. The broadness of the carboxylic acid peak is a result of hydrogen bonding.

The spectrum also reveals the presence of the aromatic ring. C-H stretching vibrations of the benzene (B151609) ring are typically observed just above 3000 cm⁻¹. libretexts.org Furthermore, characteristic C=C in-ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region. libretexts.org The para-substitution pattern of the benzene ring can be confirmed by a strong C-H out-of-plane bending vibration in the range of 800-860 cm⁻¹. spectroscopyonline.com

The aliphatic portions of the molecule, the heptyloxy and butanoic acid chains, are evidenced by C-H stretching vibrations just below 3000 cm⁻¹. The ether linkage of the heptyloxy group is identified by a characteristic C-O stretching band, typically found between 1200 and 1250 cm⁻¹. The carboxylic acid functionality is further supported by the presence of a very broad O-H stretching band in the 2500-3300 cm⁻¹ region, which often overlaps with the C-H stretching bands.

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500-3300 (broad)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
C=O Stretch (Carboxylic Acid)1700-1725
C=O Stretch (Ketone)1680-1700
Aromatic C=C Stretch1400-1600
C-O Stretch (Ether)1200-1250
Aromatic C-H Out-of-Plane Bend (para-substituted)800-860

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show a strong band for the aromatic ring C=C stretching vibrations. The symmetric nature of the para-substituted benzene ring often leads to a particularly intense Raman signal for the ring breathing mode.

Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
C=O Stretch1680-1725
Aromatic Ring Breathing/C=C Stretch1580-1620
Aromatic C-H In-Plane Bend1000-1300

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number and connectivity of protons in the molecule. The aromatic region of the spectrum is expected to display a characteristic AA'BB' splitting pattern, typical of a para-substituted benzene ring. The two doublets, integrating to two protons each, will appear in the range of 6.9-8.0 ppm. The protons ortho to the electron-donating heptyloxy group will be more shielded and appear upfield, while the protons ortho to the electron-withdrawing keto group will be deshielded and appear downfield.

The protons of the butanoic acid chain will give rise to two triplets. The methylene (B1212753) group adjacent to the ketone (α to the carbonyl) is expected to resonate around 3.0-3.3 ppm, while the methylene group adjacent to the carboxylic acid (β to the carbonyl) will appear slightly further upfield, typically around 2.6-2.9 ppm.

The heptyloxy chain will also show distinct signals. The methylene protons attached to the ether oxygen (-OCH₂-) will be deshielded and appear as a triplet around 4.0 ppm. The other methylene groups of the heptyl chain will produce a series of multiplets in the 1.3-1.8 ppm region, and the terminal methyl group will appear as a triplet around 0.9 ppm. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)>10Broad Singlet1H
Aromatic (ortho to C=O)7.8-8.0Doublet2H
Aromatic (ortho to -OHeptyl)6.9-7.1Doublet2H
Ether Methylene (-OCH₂-)~4.0Triplet2H
Methylene (α to C=O)3.0-3.3Triplet2H
Methylene (β to C=O)2.6-2.9Triplet2H
Heptyloxy Chain Methylenes1.3-1.8Multiplets10H
Terminal Methyl (-CH₃)~0.9Triplet3H

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, two carbonyl carbon signals are expected at the downfield end of the spectrum. The ketone carbonyl carbon typically appears around 195-215 ppm, while the carboxylic acid carbonyl is generally found in the 170-185 ppm range.

The aromatic region will show four distinct signals for the six carbons of the para-substituted ring due to symmetry. The carbon bearing the heptyloxy group will be shielded and appear around 160-165 ppm, while the carbon attached to the keto group will be found near 130-135 ppm. The remaining two aromatic carbons will have chemical shifts in the 114-130 ppm range.

The aliphatic carbons of the butanoic acid and heptyloxy chains will resonate in the upfield region of the spectrum. The methylene carbon attached to the ether oxygen will be around 68 ppm. The methylene carbons of the butanoic acid chain will appear in the 28-35 ppm range. The carbons of the heptyloxy chain will have signals between 14 and 32 ppm, with the terminal methyl carbon being the most upfield signal at approximately 14 ppm.

Carbon Environment Expected Chemical Shift (δ, ppm)
Ketone Carbonyl (-C=O)195-215
Carboxylic Acid Carbonyl (-COOH)170-185
Aromatic (C-OHeptyl)160-165
Aromatic (C-C=O)130-135
Aromatic (CH)114-130
Ether Methylene (-OCH₂-)~68
Butanoic Acid Methylenes28-35
Heptyloxy Chain Methylenes22-32
Terminal Methyl (-CH₃)~14

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₁₇H₂₄O₄), the molecular weight is 292.37 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 292.

The fragmentation pattern provides further structural information. A common fragmentation pathway for ketones is alpha-cleavage, which would result in the formation of an acylium ion. Cleavage of the bond between the carbonyl group and the butanoic acid chain would lead to a fragment corresponding to the 4-(heptyloxy)benzoyl cation. Another likely fragmentation is the cleavage of the ether bond, leading to the loss of the heptyl group. The butanoic acid moiety can also undergo fragmentation. docbrown.info

Ion Proposed Structure Expected m/z
[M]⁺[C₁₇H₂₄O₄]⁺292
[M - C₃H₅O₂]⁺[CH₃(CH₂)₆OC₆H₄CO]⁺219
[M - C₇H₁₅]⁺[OC₆H₄COCH₂CH₂COOH]⁺193
[C₇H₁₅O]⁺[CH₃(CH₂)₆O]⁺115
[C₇H₁₅]⁺[CH₃(CH₂)₆]⁺99

X-ray Diffraction Crystallography and Polymorphism Studies

Comprehensive searches of academic literature and crystallographic databases did not yield specific single crystal X-ray diffraction data or polymorphism studies for the compound this compound. While the technique of X-ray diffraction is a cornerstone for the definitive determination of molecular structures, and the study of polymorphism is critical for understanding the solid-state properties of organic compounds, it appears that detailed public-domain research on this particular molecule's crystalline structure is not available at this time.

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, thereby elucidating the exact molecular geometry of a compound. Furthermore, it reveals details about conformational isomers and the stereochemistry of chiral centers. For a molecule like this compound, this analysis would definitively establish the conformation of the heptyloxy tail, the orientation of the phenyl ring, and the geometry of the oxobutanoic acid moiety. However, no published crystallographic data containing these specific parameters for the title compound could be located.

Analysis of Polymorphic Forms and Crystal Packing

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is crucial in fields such as pharmaceuticals and materials science. The analysis of crystal packing, determined through X-ray diffraction, reveals the arrangement of molecules within the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. Such studies for this compound would provide insight into how the molecules self-assemble in the solid state, influenced by the interplay of the carboxylic acid, ketone, and the long alkyl chain. Despite the importance of this information, specific studies on the polymorphic forms and crystal packing of this compound are not available in the reviewed scientific literature.

Applications in Advanced Materials Research and As Organic Synthesis Intermediates

Role as an Intermediate in Complex Organic Synthesis

The presence of both a ketone and a carboxylic acid group allows 4-[4-(heptyloxy)phenyl]-4-oxobutanoic acid to serve as a key intermediate in the construction of a variety of organic molecules. These functional groups can be selectively or simultaneously targeted to build molecular complexity.

Precursor for Pharmaceutical Scaffolds and Active Molecules

The 4-aryl-4-oxobutanoic acid scaffold is a well-established precursor for the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. One prominent application is in the synthesis of pyridazinone derivatives. The reaction of γ-keto acids with hydrazine (B178648) hydrate (B1144303) is a classical method for constructing the 4,5-dihydropyridazin-3(2H)-one ring system. raco.cat

For instance, this compound can be cyclized with hydrazine hydrate to yield 6-(4-(heptyloxy)phenyl)-4,5-dihydropyridazin-3(2H)-one. This pyridazinone core is a key pharmacophore found in numerous compounds with a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.gov The long heptyloxy chain in such derivatives can significantly influence their pharmacokinetic and pharmacodynamic properties, potentially enhancing their lipophilicity and ability to interact with biological membranes. nih.govmdpi.com Research on analogous pyridazinone derivatives with long alkyl chains has demonstrated their potential as potent antimicrobial agents. nih.govmdpi.comresearchgate.net

The general synthesis of pyridazinones from γ-keto acids is depicted in the table below:

Reactant 1Reactant 2ProductBiological Relevance of Product
4-Aryl-4-oxobutanoic acidHydrazine hydrate6-Aryl-4,5-dihydropyridazin-3(2H)-oneAntihypertensive, anti-inflammatory, antimicrobial

Building Blocks for Novel Polymeric or Functional Materials

The dicarbofunctional nature of this compound makes it a suitable monomer for the synthesis of novel polyesters and other functional polymers. The carboxylic acid can participate in condensation polymerization reactions with diols to form polyester (B1180765) chains, while the ketone group remains as a pendant functionality along the polymer backbone.

These pendant ketone groups can be subsequently modified through various chemical reactions, such as oximation or hydrazone formation, to attach other functional molecules or to crosslink the polymer chains. This post-polymerization modification strategy allows for the creation of polymers with tailored properties for specific applications. Aromatic polyesters are known for their excellent thermal stability and mechanical properties. researchgate.netmdpi.com The incorporation of the flexible heptyloxy side chain can influence the polymer's solubility, processability, and liquid crystalline properties. mdpi.com

Exploration in Liquid Crystalline Systems (Based on Analogous Heptyloxy-Phenyl Compounds)

The molecular structure of this compound contains a 4-(heptyloxy)phenyl moiety, which is a common mesogenic unit in the design of thermotropic liquid crystals. nih.gov Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The rod-like shape and the presence of a flexible alkyl chain (heptyloxy group) attached to a rigid aromatic core are key features that promote the formation of liquid crystalline phases. nih.gov

While the keto-acid itself may not be liquid crystalline, its derivatives, where the carboxylic acid is esterified or amidated with other mesogenic units, are expected to exhibit liquid crystalline behavior. The heptyloxy tail plays a crucial role in lowering the melting point and influencing the type of mesophase formed (e.g., nematic or smectic). researchgate.net The length of the alkoxy chain is a critical parameter in determining the thermal range of the liquid crystalline phase. growingscience.com The study of analogous compounds with heptyloxy-phenyl groups has shown that they can form various liquid crystal phases, which are essential for applications in displays and optical sensors. nih.govresearchgate.net

Strategies for Enhancing Molecular Properties through Conjugation and Delivery System Design (Academic Focus)

The academic interest in molecules like this compound extends to their potential use in sophisticated molecular systems designed for targeted delivery and other specialized applications.

Macrocyclic Conjugates for Targeted Delivery Studies

The dicarboxylic nature of 4-[4-(heptyloxy)phenyl)-4-oxobutanoic acid (or its derivatives where the ketone is transformed into another functional group) makes it a potential building block for the synthesis of macrocycles. Macrocyclic compounds are large ring structures that can be designed to selectively bind to specific ions or molecules. The synthesis of macrocycles can be achieved through the condensation reaction of dicarboxylic acids with diamines. royalsocietypublishing.orgcore.ac.ukrsc.orgnih.govnih.gov

By incorporating the this compound moiety into a macrocyclic structure, it is possible to create ionophores or host molecules with a hydrophobic cavity, influenced by the heptyloxy group. These macrocycles could be explored for their ability to encapsulate and transport drug molecules, acting as a component of a targeted drug delivery system. The design of such systems often involves bifunctional chelating agents that can bind to both a targeting moiety and a therapeutic or imaging agent. nih.govthesciencein.orgnih.govresearchgate.net

Surface Modification of Enterosorbents for Bifunctional Agents

Enterosorbents are materials taken orally to bind toxins in the gastrointestinal tract. Activated carbon is a common enterosorbent, and its surface properties can be modified to enhance its adsorption capacity and selectivity. The carboxylic acid group of this compound can be used to covalently attach this molecule to the surface of activated carbon or other sorbent materials. nih.govresearchgate.netnih.govscielo.brbohrium.com

This surface modification would introduce a hydrophobic microenvironment due to the heptyloxy-phenyl group. Such a modification could enhance the adsorption of nonpolar toxins from the gut. Furthermore, the ketone functionality could be used to attach a second functional group, creating a bifunctional agent. For example, a chelating agent could be attached to the ketone to simultaneously bind heavy metal ions, while the hydrophobic part adsorbs organic toxins. This bifunctional approach could lead to more effective enterosorbents for broad-spectrum detoxification. nih.govthesciencein.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation or Claisen condensation (analogous to routes for 4-(2-fluorophenyl)-4-oxobutanoic acid) . Optimization involves adjusting reaction parameters:

  • Catalysts : Use alkali metal alkoxides (e.g., sodium ethoxide) to enhance condensation efficiency.
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like decarboxylation.
  • Purification : Post-synthesis drying (e.g., removing methanol residues via vacuum) is critical for downstream reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Identify key signals: δ ~2.60–2.80 ppm (methylene protons adjacent to the ketone), δ ~3.90 ppm (heptyloxy -OCH2-), and δ ~9.89 ppm (carboxylic acid proton) .
  • IR Spectroscopy : Confirm ketone (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹).
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as H315/H319) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (H335).
  • Waste Disposal : Segregate organic waste and consult certified disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers design experiments to investigate the enzyme inhibitory potential of derivatives of this compound?

  • Methodological Answer :

  • Assay Selection : Use kynurenine-3-hydroxylase (KMO) or cyclooxygenase (COX) inhibition assays (similar to fluorophenyl analogs) .
  • Dose-Response Curves : Test derivatives at concentrations ranging from 1 nM–100 µM to determine IC50 values.
  • Structural Modifications : Introduce substituents (e.g., halogens, methyl groups) on the phenyl ring to study structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in biological activity data across studies involving analogs of this compound?

  • Methodological Answer :

  • Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
  • Assay Standardization : Control variables like pH, temperature, and enzyme source (e.g., recombinant vs. native proteins).
  • Statistical Validation : Apply ANOVA or Bayesian meta-analysis to assess reproducibility across datasets .

Q. How do computational methods predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses with receptors (e.g., COX-2 active site).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energies of the heptyloxy group’s hydrophobic interactions .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .

Q. How does the heptyloxy substituent influence physicochemical properties compared to shorter alkoxy chains?

  • Methodological Answer :

  • LogP Analysis : The heptyloxy group increases lipophilicity (LogP ~4.2 vs. ~2.5 for methoxy analogs), enhancing membrane permeability .
  • Solubility : Reduced aqueous solubility (~0.1 mg/mL) necessitates formulation with co-solvents (e.g., DMSO:PBS mixtures).
  • Bioavailability : Longer alkoxy chains improve metabolic stability but may reduce hepatic clearance rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.